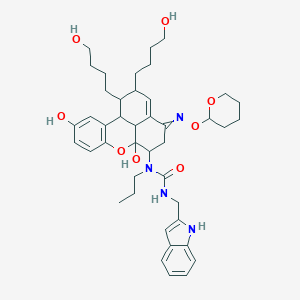
3-(4-Nitrophenyl)-1,3-oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Nitrophenyl)-1,3-oxazolidin-2-one is a heterocyclic organic compound that features an oxazolidinone ring substituted with a 4-nitrophenyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the nitro group on the phenyl ring imparts unique chemical properties, making it a valuable intermediate in the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nitrophenyl)-1,3-oxazolidin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-nitrophenyl isocyanate with an amino alcohol, such as ethanolamine, under controlled conditions. The reaction proceeds through the formation of a urethane intermediate, which then cyclizes to form the oxazolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the process may include steps for the purification and isolation of the compound to meet industrial standards.
化学反応の分析
Types of Reactions
3-(4-Nitrophenyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under appropriate conditions.
Hydrolysis: The oxazolidinone ring can be hydrolyzed under acidic or basic conditions to yield the corresponding amino alcohol and carboxylic acid derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 3-(4-Aminophenyl)-1,3-oxazolidin-2-one.
Substitution: Various substituted phenyl oxazolidinones depending on the nucleophile used.
Hydrolysis: Amino alcohols and carboxylic acids.
科学的研究の応用
3-(4-Nitrophenyl)-1,3-oxazolidin-2-one has several scientific research applications, including:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antimicrobial and anticancer properties.
Materials Science: The compound can be used in the development of polymers and materials with specific properties, such as enhanced thermal stability.
Biological Studies: It is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industrial Applications: The compound is utilized in the production of specialty chemicals and as a building block for more complex molecules.
作用機序
The mechanism of action of 3-(4-Nitrophenyl)-1,3-oxazolidin-2-one depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The nitro group can also undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.
類似化合物との比較
Similar Compounds
3-(4-Aminophenyl)-1,3-oxazolidin-2-one: Formed by the reduction of the nitro group.
3-(4-Chlorophenyl)-1,3-oxazolidin-2-one: Similar structure with a chlorine substituent instead of a nitro group.
3-(4-Methylphenyl)-1,3-oxazolidin-2-one: Contains a methyl group on the phenyl ring.
Uniqueness
3-(4-Nitrophenyl)-1,3-oxazolidin-2-one is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity The nitro group can participate in various chemical transformations, making the compound a versatile intermediate in synthetic chemistry
特性
IUPAC Name |
3-(4-nitrophenyl)-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O4/c12-9-10(5-6-15-9)7-1-3-8(4-2-7)11(13)14/h1-4H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQHDWXOWQVUKNQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
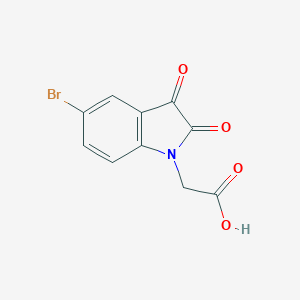
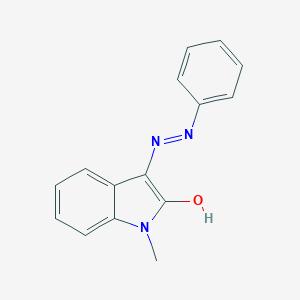
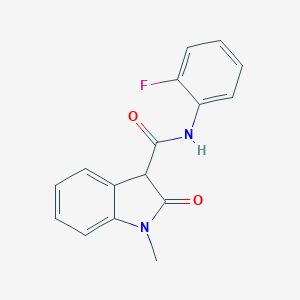
![1-methyl-3-[(2-oxo-1,3-oxazolidin-3-yl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B428072.png)

![Diethyl 2-ethyl-2-[2-nitro-4-(trifluoromethyl)phenyl]malonate](/img/structure/B428076.png)
![4-methylthiopyrano[2,3-b]indol-2(9H)-one](/img/structure/B428077.png)
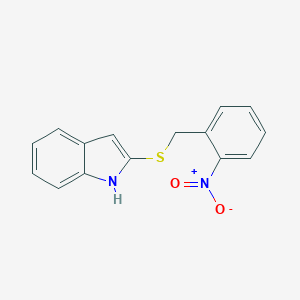
![Ethyl 9-(4-chlorobenzyl)-2-oxo-2,9-dihydrothiopyrano[2,3-b]indole-4-carboxylate](/img/structure/B428080.png)
![N-{2-[(2,6-dichlorobenzyl)sulfanyl]phenyl}-N'-isopropylurea](/img/structure/B428085.png)
![3-[1-(4-bromophenyl)ethylidene]-1,3-dihydro-2H-indole-2-thione](/img/structure/B428086.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(3,4-dichlorophenyl)urea](/img/structure/B428087.png)

![Methyl 2-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]benzoate](/img/structure/B428090.png)
